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Compound of Interest

Compound Name:
Methyl 2-(6-chloropyridin-2-

ylthio)acetate

CAS No.: 1258652-80-0

Cat. No.: B3039665

Get Quote

Executive Summary
6-chloropyridin-2-ylthioacetate methyl ester (CAS: 1258652-80-0) is a versatile bifunctional

heterocyclic building block used extensively in the synthesis of fused pyridine scaffolds,

particularly thieno[2,3-b]pyridines. Its structural utility lies in its dual reactivity: the electrophilic

C-6 chlorine atom allows for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-

Hartwig), while the thioacetate tail serves as a nucleophilic handle or a precursor for cyclization

protocols.

This guide provides a definitive technical analysis of the compound's nomenclature, a validated

synthesis protocol derived from nucleophilic aromatic substitution (

) principles, and a strategic overview of its application in designing bioactive heterocycles.

Chemical Identity & Nomenclature
In chemical databases and patent literature, this compound is referenced by multiple synonyms

depending on the nomenclature system (IUPAC vs. CAS) or the specific software algorithm
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used for naming.

Identification Data
Property Value

Common Name Methyl 2-(6-chloropyridin-2-ylthio)acetate

CAS Registry Number 1258652-80-0

Molecular Formula

Molecular Weight 217.67 g/mol

SMILES COC(=O)CSC1=NC(=CC=C1)Cl

InChI Key TZPSVXVWWCIUCA-UHFFFAOYSA-N

Synonym Ontology
Researchers must recognize the following variations to ensure comprehensive literature

retrieval. The variations primarily stem from the description of the sulfur linkage ("thio" vs.

"sulfanyl") and the positioning of the ester group.

IUPAC (Preferred): Methyl 2-[(6-chloro-2-pyridinyl)sulfanyl]acetate

CAS Index Name Style: Acetic acid, 2-[(6-chloro-2-pyridinyl)thio]-, methyl ester

Alternative Chemical Names:

Methyl 2-(6-chloropyridin-2-yl)sulfanylacetate

Methyl (6-chloro-2-pyridyl)thioacetate

2-(6-Chloropyridin-2-ylthio)acetic acid methyl ester

Catalog Identifiers: BP-20140, MFCD18157728, AKOS012897074

Synthetic Methodology
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The most robust route to 6-chloropyridin-2-ylthioacetate methyl ester is the Nucleophilic

Aromatic Substitution (

) of 2,6-dichloropyridine with methyl thioglycolate.

Reaction Logic
The reaction relies on the electron-deficient nature of the pyridine ring. The nitrogen atom pulls

electron density, making the C-2 and C-6 positions susceptible to nucleophilic attack. Since the

starting material (2,6-dichloropyridine) is symmetric, the first substitution is facile. However,

statistical control is required to prevent disubstitution (formation of the bis-thioacetate).

Key Control Parameters:

Stoichiometry: Use a slight deficit or exact equivalent (1.0 eq) of the thiol to minimize

disubstitution.

Base Selection: Potassium carbonate (

) is preferred over stronger bases (like NaH) to maintain a gentler deprotonation equilibrium,
favoring mono-substitution.

Validated Experimental Protocol
Note: This protocol is designed for a 10 mmol scale.

Reagents:

2,6-Dichloropyridine (1.48 g, 10.0 mmol)

Methyl thioglycolate (1.06 g, 10.0 mmol)

Potassium Carbonate (

), anhydrous (2.76 g, 20.0 mmol)

Acetonitrile (ACN) or DMF (anhydrous, 20 mL)

Step-by-Step Procedure:
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Setup: Charge a dry 100 mL round-bottom flask with 2,6-dichloropyridine and anhydrous

ACN (or DMF). Add a magnetic stir bar.

Activation: Add

in one portion. The suspension is stirred at room temperature for 10 minutes.

Addition: Add methyl thioglycolate dropwise via syringe over 5 minutes. Critical: Slow

addition prevents local high concentrations of nucleophile, reducing side products.

Reaction: Heat the mixture to 60°C and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc

4:1) or LC-MS. The product typically appears less polar than the starting pyridine due to the

ester cap, but check UV activity.

Workup:

Cool to room temperature.

Filter off the solid inorganic salts (

).

Concentrate the filtrate under reduced pressure.

Redissolve the residue in Ethyl Acetate (50 mL) and wash with Water (2 x 20 mL) and

Brine (20 mL).

Purification: Dry the organic layer over

, filter, and concentrate. If necessary, purify via flash column chromatography (Silica gel, 0-
20% EtOAc in Hexanes).

Synthesis Pathway Visualization
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Figure 1: Synthetic pathway utilizing SNAr chemistry to generate the target ester.

Reactivity & Applications in Drug Design
The value of 6-chloropyridin-2-ylthioacetate methyl ester lies in its role as a "bifunctional

scaffold." It enables the construction of complex libraries through orthogonal reaction vectors.

Vector A: The C-6 Chlorine Handle
The chlorine atom at position 6 is deactivated relative to the C-2 position (now occupied by

sulfur) but remains viable for transition-metal catalyzed cross-couplings.

Suzuki-Miyaura Coupling: Reaction with aryl boronic acids to introduce biaryl motifs.

Buchwald-Hartwig Amination: Introduction of amine groups to modulate solubility and pKa.

Vector B: The Thioacetate Tail
The ester group (

) and the methylene linker (

) provide multiple reactivity options:

Thorpe-Ziegler Cyclization: If a nitrile group is introduced at C-3 (via prior modification of the

pyridine ring), the methylene protons can be deprotonated to attack the nitrile, closing the

ring to form 3-aminothieno[2,3-b]pyridine.
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Hydrolysis: Conversion to the carboxylic acid for amide coupling.

Strategic Workflow Diagram
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Figure 2: Orthogonal reactivity vectors available for library generation.

Safety & Handling
While specific toxicological data for this intermediate may be limited, standard precautions for

halopyridines and thioesters apply.

Hazards: Likely causes skin irritation (H315), serious eye irritation (H319), and may cause

respiratory irritation (H335). The thiol precursor (methyl thioglycolate) is malodorous and

toxic; handle in a fume hood.

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Thioethers can oxidize to

sulfoxides/sulfones upon prolonged exposure to air.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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